Dichloroacetaldehyde Hydrate

概要

説明

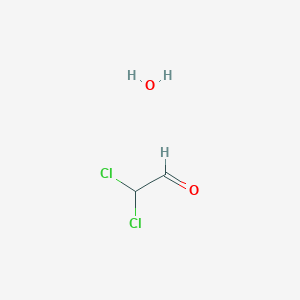

Dichloroacetaldehyde Hydrate, also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. It is a colorless liquid with a pungent, irritating odor. This compound is one of the three possible chlorinated acetaldehydes, alongside monochloroacetaldehyde and trichloroacetaldehyde .

準備方法

Synthetic Routes and Reaction Conditions: Dichloroacetaldehyde Hydrate can be synthesized through several methods:

Chlorination of Acetaldehyde or Paraldehyde: This method involves the chlorination of acetaldehyde or paraldehyde, resulting in a mixture of chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde

Hypochlorination of 1,2-Dichloroethylene: This method uses chlorine and water to produce pure dichloroacetaldehyde

Industrial Production Methods: The most common industrial production method for dichloroacetaldehyde is the chlorination of acetaldehyde or paraldehyde. Another method involves the hypochlorination of 1,2-dichloroethylene .

化学反応の分析

Oxidation Reactions

Dichloroacetaldehyde hydrate undergoes oxidation to form dichloroacetic acid (Cl₂CHCOOH), a precursor for herbicides and pharmaceuticals. Key details include:

| Reagent/Conditions | Product | Mechanistic Notes |

|---|---|---|

| Chromic acid (H₂CrO₄) in aqueous acidic media | Dichloroacetic acid | Proceeds via two-electron oxidation of the aldehyde group to a carboxylic acid. |

This reaction is industrially significant for producing dichloroacetic acid, which is used in medicinal chemistry for keratinolytic agents and metabolic modulators .

Reduction Reactions

Reductive pathways convert the aldehyde group into alcohols or hydrocarbons:

The reduction with LiAlH₄ proceeds via hydride transfer to the carbonyl carbon, yielding dichloroethanol—a building block for flame retardants .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, enabling C–C bond formation:

Self-Condensation

Under basic conditions, this compound undergoes aldol condensation to form 2,2,4,4-tetrachloroacetaldol :

Cross-Condensation

Reactions with aromatic hydrocarbons yield insecticides:

-

With chlorobenzene (acid-catalyzed):

Produces p,p′-dichloro-1,1-diphenyl-2,2-dichloroethane (DDD/TDE), a historical insecticide . -

With ethylbenzene :

Forms p,p′-diethyl-1,1-diphenyl-2,2-dichloroethane (Perthane), another agrochemical .

Polymerization and Trimerization

This compound exhibits complex aggregation behavior:

Spontaneous Polymerization

Acid-Catalyzed Trimerization

In concentrated sulfuric acid at 50–60°C, it cyclizes to hexachloroparaldehyde (2,4,6-tris(dichloromethyl)-1,3,5-trioxane) :

Properties of Trimer :

Asymmetric Aldol Reactions

Catalyzed by diarylprolinol derivatives, this compound engages in enantioselective cross-aldol reactions with aldehydes :

Key Features :

Hydrolysis and Stability

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

Dichloroacetaldehyde hydrate serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the production of:

- Mitotane: A drug used for treating adrenal cortical carcinoma, which highlights its relevance in pharmaceutical chemistry.

- Insecticides and Herbicides: The compound plays a role in developing agricultural chemicals that are essential for pest control and crop protection.

Reactivity Studies:

Research has also focused on its reactivity with biological molecules, which aids in understanding its chemical behavior and potential applications in biochemical processes.

Biological Research

Toxicological Studies:

this compound has been studied for its toxicological effects, particularly concerning its impact on liver function. For instance, studies have shown that exposure to dichloroacetic acid (a related compound) can lead to liver tumors in animal models, indicating potential carcinogenic properties . This information is crucial for assessing safety and regulatory measures in environments where exposure may occur.

Cell Proliferation Studies:

The compound has been implicated in studies examining cell proliferation, particularly in liver tissues. Increased cell proliferation rates have been observed at certain concentrations, which may provide insights into its biological effects and mechanisms of action .

Industrial Applications

Production Processes:

this compound is produced via chlorination processes involving acetaldehyde or para-aldehyde. This method not only yields dichloroacetaldehyde but also chloral, showcasing its utility in industrial chemical manufacturing . The ability to crystallize high-purity this compound from chlorinated solutions enhances its commercial viability.

Safety Considerations:

Due to its corrosive nature and potential health hazards (irritation to skin, eyes, and respiratory systems), strict safety protocols are necessary when handling this compound in industrial settings . Understanding these risks is essential for safe usage and compliance with health regulations.

Case Study 1: Mitotane Production

A significant application of this compound is its role in synthesizing mitotane. Research indicates that this compound's unique properties facilitate the formation of mitotane through specific reaction pathways that enhance yield and purity.

Case Study 2: Toxicity Assessment

In a study examining the long-term effects of dichloroacetic acid (related to dichloroacetaldehyde), researchers found dose-dependent increases in liver weight and cell proliferation among test subjects. This research underscores the importance of understanding the biological implications of chlorinated aldehydes like this compound .

作用機序

Dichloroacetaldehyde Hydrate exerts its effects through various mechanisms:

Reactivity: As a highly reactive aldehyde, it can form adducts with nucleophilic sites in biological molecules

Molecular Targets: It targets various enzymes and proteins, altering their function and activity

Pathways Involved: this compound can interfere with metabolic pathways, leading to cellular damage and toxicity

類似化合物との比較

Dichloroacetaldehyde Hydrate is compared with other chlorinated acetaldehydes:

Monochloroacetaldehyde: Less chlorinated and less reactive compared to dichloroacetaldehyde

Trichloroacetaldehyde: More chlorinated and more reactive compared to dichloroacetaldehyde

Uniqueness: this compound’s unique reactivity and intermediate position in terms of chlorination make it a valuable compound in various chemical and industrial applications .

生物活性

Dichloroacetaldehyde hydrate (DCAH) is a chemical compound with significant biological activity, primarily studied for its effects on cellular processes and potential toxicity. This article delves into the biological activity of DCAH, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is an organochlorine compound characterized by the presence of two chlorine atoms and an aldehyde functional group. Its molecular formula is C₂H₂Cl₂O, and it exists as a colorless liquid that is soluble in water. The hydrate form indicates that it contains water molecules within its structure, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DCAH can be attributed to several mechanisms:

- Metabolic Activation : DCAH is metabolized in the body to produce reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. This metabolic activation is crucial for its toxicological effects.

- Oxidative Stress Induction : Exposure to DCAH has been shown to induce oxidative stress in various cell types. This stress results from the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : DCAH may inhibit specific enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs), thus impairing the body's ability to eliminate harmful substances.

Acute Toxicity

DCAH exhibits acute toxicity in laboratory animals. Studies have shown that administration of high doses can lead to symptoms such as respiratory distress, neurological impairment, and liver damage. The lowest observed adverse effect level (LOAEL) has been reported at doses of 300 mg/kg body weight in rodent models, resulting in decreased motor activity and grip strength .

Chronic Toxicity

Chronic exposure to DCAH has been linked to long-term health effects, including carcinogenic potential. Research indicates that prolonged exposure may increase the risk of liver tumors in rodents, suggesting a need for careful monitoring in occupational settings where exposure is possible .

Case Studies

- Liver Toxicity in Rodents : A study involving male B6C3F1 mice exposed to dichloroacetaldehyde through drinking water demonstrated significant liver weight increases and localized necrosis at concentrations as low as 250 mg/kg body weight per day over a 14-day period . Histopathological evaluations revealed dose-dependent liver damage.

- Oxidative Stress Response : In vitro studies have indicated that DCAH exposure leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting that oxidative stress plays a pivotal role in its toxicity .

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of this compound:

特性

IUPAC Name |

2,2-dichloroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSKWJCDEBBGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。